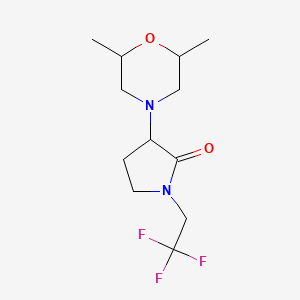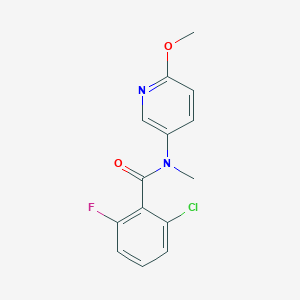![molecular formula C13H19FN4O2S B7574392 2-[(Diethylsulfamoylamino)methyl]-5-fluoro-1-methylbenzimidazole](/img/structure/B7574392.png)
2-[(Diethylsulfamoylamino)methyl]-5-fluoro-1-methylbenzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Diethylsulfamoylamino)methyl]-5-fluoro-1-methylbenzimidazole is a chemical compound that has shown potential in scientific research applications.
Mécanisme D'action
The mechanism of action of 2-[(Diethylsulfamoylamino)methyl]-5-fluoro-1-methylbenzimidazole involves the inhibition of CK2 activity. The compound binds to the ATP-binding site of CK2, preventing the phosphorylation of target proteins. This results in the inhibition of cellular processes that are regulated by CK2.
Biochemical and Physiological Effects:
Studies have shown that 2-[(Diethylsulfamoylamino)methyl]-5-fluoro-1-methylbenzimidazole has potential anti-cancer effects. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to sensitize cancer cells to chemotherapy drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(Diethylsulfamoylamino)methyl]-5-fluoro-1-methylbenzimidazole in lab experiments is its specificity for CK2. This allows for the selective inhibition of CK2 activity without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and toxicity profile of the compound.
Orientations Futures
For research on 2-[(Diethylsulfamoylamino)methyl]-5-fluoro-1-methylbenzimidazole include:
1. Further studies on the efficacy and toxicity of the compound in vivo.
2. Investigation of the potential therapeutic effects of the compound in other diseases besides cancer.
3. Development of analogs of the compound with improved potency and selectivity.
4. Investigation of the potential use of the compound in combination with other drugs for cancer therapy.
5. Studies on the mechanism of action of the compound and its effects on cellular processes regulated by CK2.
Conclusion:
In conclusion, 2-[(Diethylsulfamoylamino)methyl]-5-fluoro-1-methylbenzimidazole has shown potential as an inhibitor of CK2 with potential therapeutic effects in cancer and other diseases. Further research is needed to determine the optimal dosage and toxicity profile of the compound, as well as its potential use in combination with other drugs for cancer therapy.
Méthodes De Synthèse
The synthesis of 2-[(Diethylsulfamoylamino)methyl]-5-fluoro-1-methylbenzimidazole involves the reaction of 5-fluoro-1-methylbenzimidazole with diethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography.
Applications De Recherche Scientifique
2-[(Diethylsulfamoylamino)methyl]-5-fluoro-1-methylbenzimidazole has been used in scientific research as a potential inhibitor of protein kinase CK2. CK2 is a serine/threonine protein kinase that is involved in various cellular processes such as cell growth, differentiation, and apoptosis. Inhibition of CK2 has been shown to have potential therapeutic effects in cancer and other diseases.
Propriétés
IUPAC Name |
2-[(diethylsulfamoylamino)methyl]-5-fluoro-1-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN4O2S/c1-4-18(5-2)21(19,20)15-9-13-16-11-8-10(14)6-7-12(11)17(13)3/h6-8,15H,4-5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBVTTOOBJCIFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)NCC1=NC2=C(N1C)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Diethylsulfamoylamino)methyl]-5-fluoro-1-methylbenzimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide](/img/structure/B7574322.png)

![1-[4-(4-Ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-3-(4-fluorophenoxy)propan-1-one](/img/structure/B7574330.png)


![N,N-dimethyl-1-[4-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]morpholin-2-yl]methanamine](/img/structure/B7574345.png)
![4-[3-(Azepan-1-ylmethyl)piperidine-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B7574353.png)
![N-(4-ethylphenyl)-2-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methylsulfinyl]acetamide](/img/structure/B7574367.png)
![1-[4-(2-Hydroxybutyl)piperazin-1-yl]-2-[2-(trifluoromethyl)phenyl]ethanone](/img/structure/B7574374.png)
![Cyclopropyl-[2-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B7574381.png)
![1-[3-[Cyclopropyl(4-hydroxybutyl)amino]propyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B7574395.png)
![5-[6-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)-6-azaspiro[2.5]octan-2-yl]-3-pyridin-3-yl-1,2,4-oxadiazole](/img/structure/B7574402.png)
![1-[2-[1-(5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]azepan-1-yl]ethanone](/img/structure/B7574407.png)
![1-[2-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)azepan-1-yl]ethanone](/img/structure/B7574422.png)